(1-(Furan-2-ylmethyl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[1-(furan-2-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7,10H2 |
InChI Key |
UKVFEBXARJRREE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CO2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Furan-2-ylmethyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethylamine with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(Furan-2-ylmethyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce cyclopropylmethylamine derivatives.
Scientific Research Applications
(1-(Furan-2-ylmethyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Furan-2-ylmethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The furan ring and cyclopropyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares (1-(Furan-2-ylmethyl)cyclopropyl)methanamine with structurally related cyclopropylmethylamine derivatives:
Notes:
- Furan vs. This may improve solubility but reduce lipophilicity (logP ~2.5 estimated) relative to bromophenyl derivatives (logP ~3.0) .
- Electron-withdrawing vs.
Biological Activity
(1-(Furan-2-ylmethyl)cyclopropyl)methanamine is an organic compound with the molecular formula CHNO, characterized by a cyclopropyl group linked to a methanamine moiety and a furan ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, relevant research findings, and potential applications.
Chemical Structure and Properties
The structural configuration of this compound contributes to its distinct chemical properties. The presence of the furan ring enhances its reactivity and potential interactions with biological targets, while the cyclopropyl group may influence its binding affinity and pharmacological profile.
Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. The compound's ability to affect neurotransmitter systems positions it as a candidate for further pharmacological studies, particularly regarding neuroactive compounds.
Neuroactive Properties
The compound has shown promise in influencing neurotransmitter systems. Its structural features may enhance its interaction with receptors in the central nervous system, suggesting potential applications in treating neurological disorders.
Anticancer Potential
Preliminary studies indicate that derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with analogous frameworks exhibited IC values in the micromolar range against human cancer cell lines, indicating potential for development as anticancer agents .
Research Findings
Recent investigations have highlighted several key findings related to the biological activity of this compound:
Case Studies
- Neuroactive Compound Studies : Investigations into compounds with structural similarities have revealed their ability to bind to neurotransmitter receptors, which could be extrapolated to this compound. These studies emphasize the need for further exploration into its neuropharmacological effects.
- Anticancer Activity : A study on similar compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 and U-937 cells. The observed IC values ranged from 0.11 to 5.51 µM, suggesting that this compound could potentially exhibit comparable or enhanced activity .
Synthesis Methods
The synthesis of this compound typically involves the reaction between cyclopropylmethylamine and furan-2-carbaldehyde under mild conditions using solvents like ethanol or methanol. Continuous flow reactors may be employed for industrial production to optimize yield and purity.
Q & A
Q. What are the recommended synthetic routes for (1-(Furan-2-ylmethyl)cyclopropyl)methanamine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclopropanation of furan-containing alkenes using diazoacetate reagents or reductive amination of ketones/aldehydes with ammonia derivatives. Key parameters include solvent polarity (e.g., dichloroethane for cyclopropanation), temperature (0–25°C to control exothermic reactions), and catalyst choice (e.g., NaBH(OAc)₃ for reductive amination). Yields typically range from 38% to 60%, with impurities managed via column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 8–22 Hz for adjacent protons) and amine functionality. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. experimental values within 0.3 ppm error). Polarimetry ([α]D) is critical for chiral derivatives to assess enantiomeric excess .
Q. What safety protocols are essential when handling this compound?
Wear P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure. Avoid aqueous drainage due to unknown ecotoxicity. Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition. No carcinogenicity is reported, but acute oral toxicity (LD₅₀ > 300 mg/kg) warrants caution .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for serotonin receptors (e.g., 5-HT2C)?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of 5-HT2C (PDB: 6BQG) to identify key interactions:
Q. What experimental strategies resolve contradictions in enantioselective synthesis yields?
Contradictions arise from competing stereochemical pathways. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄ with phosphine ligands) to direct cyclopropanation. Monitor enantiomeric ratio (ER) via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA eluent). For derivatives with ER < 90%, employ kinetic resolution via lipase-catalyzed acetylation .
Q. How does the furan moiety influence metabolic stability compared to analogous heterocycles (e.g., thiophene, pyridine)?
Furan’s lower electron density increases susceptibility to CYP450 oxidation (e.g., CYP3A4-mediated epoxidation). Compare half-life (t₁/₂) in hepatic microsomes:
| Heterocycle | t₁/₂ (min) | Major Metabolite |
|---|---|---|
| Furan | 12.3 | Epoxide |
| Thiophene | 28.7 | Sulfoxide |
| Pyridine | 45.1 | N-oxide |
| Mitigate instability via fluorination at the furan 5-position to block oxidation . |
Data Conflict Resolution
Q. How to address discrepancies in reported logP values for this compound?
Experimental logP (e.g., shake-flask method) may conflict with computational predictions (e.g., XLogP3). Validate via reversed-phase HPLC (C18 column, acetonitrile/water gradient) using a calibration curve of standards (e.g., nitrobenzene derivatives). Adjust for ionization (pKa ~9.5 for the amine) using pH-buffered mobile phases .
Methodological Guidelines
Q. What in vitro assays are optimal for evaluating its potential as an ALK inhibitor?
Use Ba/F3 cell lines expressing EML4-ALK fusions:
- Measure IC₅₀ via MTT assay (72 hr exposure).
- Validate selectivity via kinase profiling (Eurofins KinaseProfiler, 100 nM compound). Co-crystallize with ALK (PDB: 7LJS) to confirm binding to the ATP pocket, as seen in cyclopropane-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
